
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol
Übersicht
Beschreibung
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol typically involves the reaction of 6-methyl-2-chloropyrimidin-4-ol with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Therapeutic Potential:
The compound has been investigated for its role as an inhibitor of specific enzymes and proteins associated with disease processes. Notably, it has shown promise in inhibiting the transcriptional repressor BCL6, which is implicated in various lymphoid malignancies. This suggests potential applications in oncology, where targeting such pathways could lead to novel cancer therapies.
Mechanism of Action:
The interaction of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol with target proteins can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry. These methods help quantify binding affinities and elucidate the molecular basis of interactions, which are critical for optimizing efficacy and specificity in therapeutic contexts.
Synthesis and Derivatives
Synthetic Routes:
The synthesis of this compound can be achieved through various organic reactions that involve careful control of reaction conditions to ensure high yields and purity. The presence of the hydroxyl group allows for further derivatization, enhancing its pharmacological profile.
Related Compounds:
Several structurally similar compounds have been identified, which may share biological properties or serve as lead compounds for further development. A comparative analysis is presented in the table below:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methylpyrimidin-4(3H)-one | Structure | Lacks piperidine moiety; primarily studied for basic properties. |
Piperidinyl-pyrimidines | Structure | Contains piperidine; varies in substitution patterns affecting activity. |
2-Aminopyrimidines | Structure | Amino group at position 2; different pharmacological profiles compared to hydroxypyrimidines. |
In vitro Studies:
Research indicates that this compound exhibits significant biological activity, including enzyme inhibition and potential anti-cancer effects. For instance, studies have demonstrated its ability to inhibit cellular pathways involved in tumor growth and survival.
Case Studies:
In a study examining the effects of this compound on cancer cell lines, it was found to significantly reduce cell proliferation in models of lymphoma by targeting BCL6-dependent pathways. The results indicated that treatment with this compound led to apoptosis in cancer cells, highlighting its therapeutic potential.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Contains additional amine groups on the pyrimidine ring.
Uniqueness
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and hydroxyl groups allows for diverse chemical reactivity and potential biological activity .
Biologische Aktivität
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a hydroxyl group and a piperidine moiety, which contributes to its unique biological properties. The presence of these functional groups allows for diverse chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may inhibit certain enzymes involved in disease processes, leading to various therapeutic effects. For example, it has been explored for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In studies, it inhibited the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
Pseudomonas aeruginosa | Not Active |
Anticancer Activity
The compound has also been investigated for its anticancer potential. It was found to inhibit the transcriptional repressor BCL6, which is associated with lymphoid malignancies. This interaction suggests that it may serve as a lead compound for developing new cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the pyrimidine scaffold can significantly influence its potency and selectivity against various targets.
Table 2: Structure–Activity Relationship Analysis
Modification | Effect on Activity |
---|---|
Hydroxyl Group | Essential for antimicrobial activity |
Piperidine Substitution | Enhances binding affinity |
Methyl Substitution | Affects solubility and potency |
Research indicates that substituents on the piperidine ring can enhance antibacterial activity by improving interactions with bacterial cell membranes .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Inhibition of HDACs : A study demonstrated that the compound effectively inhibited HDAC activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- Antimicrobial Efficacy : In another case study, the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Eigenschaften
IUPAC Name |
4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-9(14)12-10(11-8)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONLCVZETJZNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295967 | |
Record name | 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42487-69-4 | |
Record name | MLS002703929 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.